molecular formula C12H12O6 B2584558 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid CAS No. 1312139-35-7

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid

Cat. No. B2584558
CAS RN: 1312139-35-7
M. Wt: 252.222
InChI Key: GJZGKEXWPNUPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into the target compound via the cyclization process. This classical method leads to the formation of the tetrahydroisoquinoline core .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid consists of a fused isochromanone ring system with two methoxy groups and a carboxylic acid functionality. The compound’s molecular weight is approximately 192.17 g/mol .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cyclization reactions, esterification, and amidation. For example, it can undergo cyclization via the Pomeranz–Fritsch–Bobbitt method to form the tetrahydroisoquinoline core .

properties

IUPAC Name

6,7-dimethoxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-8-3-6-4-10(11(13)14)18-12(15)7(6)5-9(8)17-2/h3,5,10H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZGKEXWPNUPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(OC2=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.